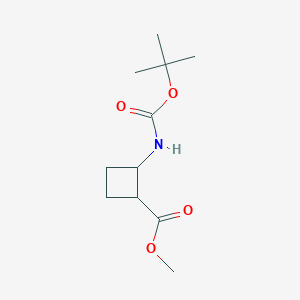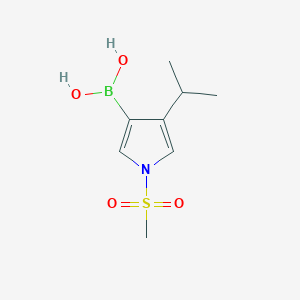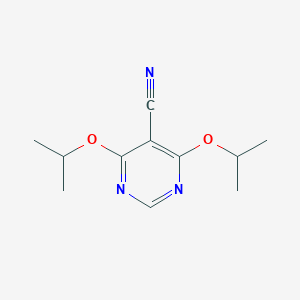
4-(1-Bromovinyl)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromovinyl)anisole is an organobromine compound with the chemical formula C9H9BrO It is a derivative of anisole, where a bromovinyl group is attached to the para position of the methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromovinyl)anisole typically involves the bromination of anisole followed by a vinylation reaction. One common method includes the reaction of anisole with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-bromoanisole. This intermediate can then undergo a Heck reaction with vinyl halides to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is often carried out under controlled temperature and pressure to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromovinyl)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex organic molecules.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for the bromination of anisole.
Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Anisoles: From substitution reactions.
Coupled Products: From Suzuki and Heck reactions.
Oxidized Derivatives: Such as aldehydes and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromovinyl)anisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoanisole: A precursor in the synthesis of 4-(1-Bromovinyl)anisole.
4-Vinylanisole: Lacks the bromine atom but has similar reactivity in vinylation reactions.
4-Methoxyphenylacetylene: Another derivative of anisole with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
1-(1-bromoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3 |
InChI-Schlüssel |
HEXUPZIWDXNVCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)


![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)



![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)
